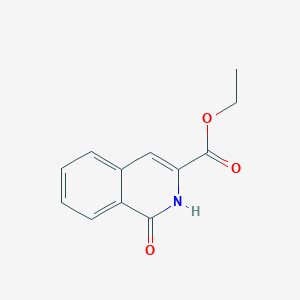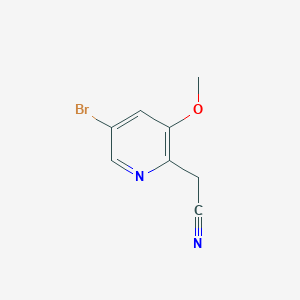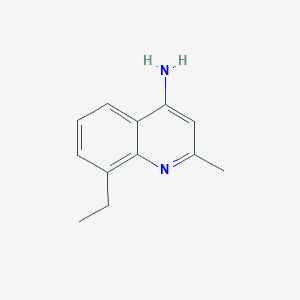![molecular formula C11H11NO2 B3059228 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole CAS No. 95849-35-7](/img/structure/B3059228.png)
5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole
Vue d'ensemble
Description
5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole is a chemical compound with the formula C₁₁H₁₁NO₂ . It has a molecular weight of 189.211 daltons . The compound is a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The compound’s canonical SMILES representation is C1CC(=NC1)C2=CC3=C(C=C2)OCO3 . This indicates that the compound contains a pyrrole ring attached to a benzo[d][1,3]dioxol-5-yl group . For a detailed structural analysis, X-ray crystallography or similar techniques would be required.Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.21 g/mol . Its melting point is 111.81 °C and its boiling point is 245.16 °C .Applications De Recherche Scientifique
Antiviral Properties
5-Benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole derivatives exhibit significant antiviral properties. A study by Mizuhara et al. (2012) explored the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, revealing that modifications with a benzo[d][1,3]dioxol-5-yl group resulted in improved anti-HIV activity (Mizuhara et al., 2012).
Synthesis and Structural Analysis
The compound's potential for synthesis and structural analysis is noteworthy. Lv et al. (2013) synthesized and characterized a series of novel pyrrolidene-2,5-dione derivatives containing the benzo[d][1,3]dioxol-5-yl group, highlighting the compound's versatility in chemical synthesis (Lv et al., 2013).
Antimicrobial and Anti-Proliferative Activities
A study by Mansour et al. (2020) on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant antimicrobial and anti-proliferative activities, indicating the compound's potential in developing new therapeutic agents (Mansour et al., 2020).
Fluorescent and Electrochromic Properties
Research by Baoyang et al. (2016) on the synthesis of a monomer with the benzo[d][1,3]dioxol-5-yl group showcased its utility in creating materials with fluorescent and electrochromic properties, potentially useful in various technological applications (Baoyang et al., 2016).
Antitubercular Agents
Joshi et al. (2015) conducted a study synthesizing pyrrole derivatives as potential antitubercular agents, indicating the compound's relevance in addressing infectious diseases (Joshi et al., 2015).
Anti-Inflammatory and Analgesic Activities
Muchowski et al. (1985) synthesized pyrrolopyrrole-1-carboxylic acids, revealing the compound's potential in developing analgesic and anti-inflammatory agents (Muchowski et al., 1985).
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRANYVNLYWRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474704 | |
| Record name | 5-BENZO[1,3]DIOXOL-5-YL-3,4-DIHYDRO-2H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole | |
CAS RN |
95849-35-7 | |
| Record name | 5-BENZO[1,3]DIOXOL-5-YL-3,4-DIHYDRO-2H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-](/img/structure/B3059148.png)
![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)





![Benzo[d]isoxazol-3-yl diphenyl phosphate](/img/structure/B3059160.png)



